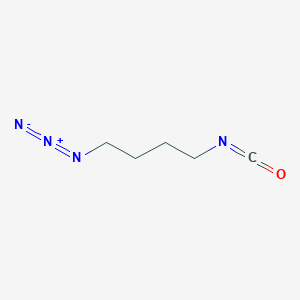
1-叠氮基-4-异氰酸丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-4-isocyanatobutane is an organic compound with the molecular formula C5H8N4O. It is characterized by the presence of both an azido group (-N3) and an isocyanate group (-NCO) attached to a butane backbone.
科学研究应用
1-Azido-4-isocyanatobutane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including polymers and pharmaceuticals.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: 1-Azido-4-isocyanatobutane can be synthesized through a multi-step process involving the introduction of azido and isocyanate functional groups onto a butane backbone. One common method involves the reaction of 1,4-dibromobutane with sodium azide to form 1-azido-4-bromobutane. This intermediate is then treated with silver cyanate to yield 1-azido-4-isocyanatobutane .
Industrial Production Methods: Industrial production of 1-azido-4-isocyanatobutane typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with azides and isocyanates .
化学反应分析
Types of Reactions: 1-Azido-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition of azides with alkynes.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be used for the reduction of the azido group.
Addition: Isocyanate reactions typically occur under mild conditions with the presence of nucleophiles.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Urethanes and Ureas: Produced from the addition of isocyanates with alcohols and amines.
作用机制
The mechanism of action of 1-azido-4-isocyanatobutane involves the reactivity of its functional groups:
Azido Group: Undergoes cycloaddition reactions to form triazoles, which can interact with biological targets.
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, modifying the properties of molecules and materials it interacts with.
相似化合物的比较
1-Azido-4-bromobutane: An intermediate in the synthesis of 1-azido-4-isocyanatobutane.
1-Azido-4-aminobutane: Formed by the reduction of 1-azido-4-isocyanatobutane.
1-Isocyanato-4-bromobutane: Another related compound with similar reactivity.
Uniqueness: 1-Azido-4-isocyanatobutane is unique due to the presence of both azido and isocyanate groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
1-azido-4-isocyanatobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-9-8-4-2-1-3-7-5-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBIEKQPVEVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2564419.png)
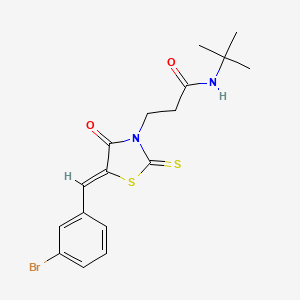

![4-butoxy-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2564424.png)

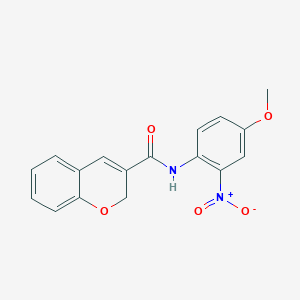

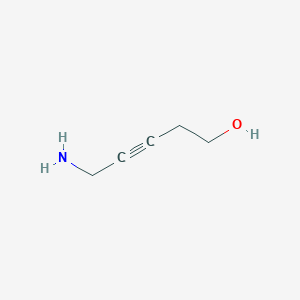
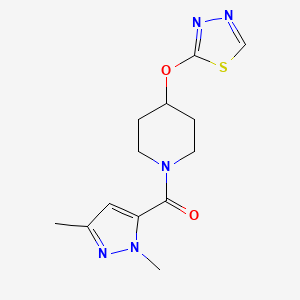
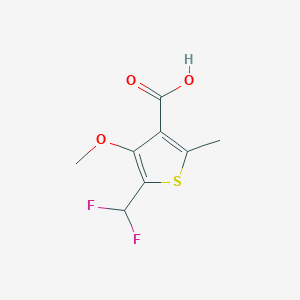
![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564436.png)
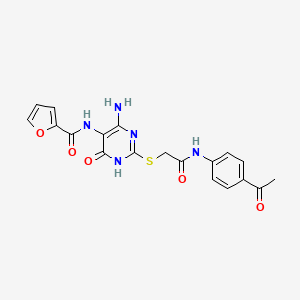
![4-[4-(2-naphthylmethyl)piperazino]-1H-indole](/img/structure/B2564438.png)

